molecular formula C21H16BrClN2O2 B11565109 3-bromo-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

3-bromo-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11565109
M. Wt: 443.7 g/mol
InChI Key: HBWIPZIOYXWINM-ZMOGYAJESA-N
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Description

3-bromo-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a chlorobenzyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide typically involves the condensation of 3-bromobenzohydrazide with 2-[(4-chlorobenzyl)oxy]benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-{2-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-{2-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide is unique due to the presence of both bromine and chlorobenzyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

3-bromo-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-18-6-3-5-16(12-18)21(26)25-24-13-17-4-1-2-7-20(17)27-14-15-8-10-19(23)11-9-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

HBWIPZIOYXWINM-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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